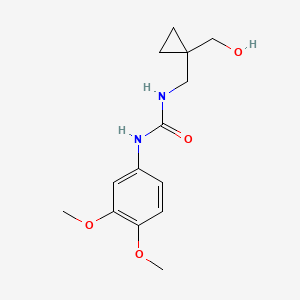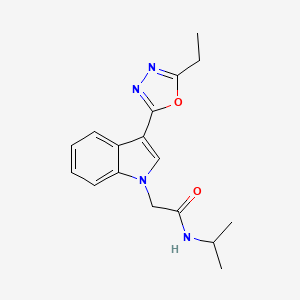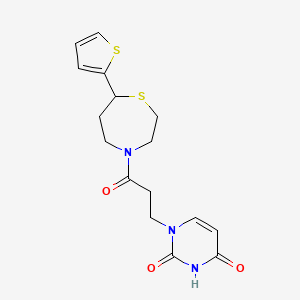
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are a type of ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. The P2X7 receptor is a promising target for the development of new drugs for the treatment of various diseases, including chronic pain, cancer, and autoimmune disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into similar compounds has focused on synthesizing novel chemical entities with potential biological activities or material applications. For instance, the synthesis of acyclic nucleoside analogues, which includes derivatives of thymine and uracil, showcases the utility of related compounds in creating molecules with potential antiviral properties (Harnden, Jennings, & Parkin, 1990). Such synthetic methodologies could be applied to the compound for exploring its biological or chemical utility.
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments, demonstrating the chemical application potential of urea derivatives in protecting metals from corrosion (Mistry, Patel, Patel, & Jauhari, 2011). This suggests that the compound could be explored for similar applications in industrial settings.
Molecular Structure and Spectroscopy Studies
Theoretical investigations into the molecular structure, vibrational spectra, and NBO study of related compounds provide insights into their electronic properties and potential applications in non-linear optical materials or as probes in spectroscopic studies (Al-Abdullah et al., 2014). This type of research could be applicable to the compound of interest for understanding its electronic structure and potential applications in materials science.
Biochemical Evaluation
Flexibility in the chemical structure of urea derivatives has been explored for potential biochemical applications, such as inhibitors for specific enzymes (Vidaluc et al., 1995). This suggests a pathway for the investigation of the compound in the context of medicinal chemistry, particularly in designing enzyme inhibitors.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-11-4-3-10(7-12(11)20-2)16-13(18)15-8-14(9-17)5-6-14/h3-4,7,17H,5-6,8-9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDTURAOAQQRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2(CC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744052.png)
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2744055.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2744057.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2744059.png)


![N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2744067.png)
![4-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2744068.png)
![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)

![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)

